

HS 014 Peptide: Mechanism of Action & Experimental Framework

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Compound of Interest

Compound Name: HS 014
Cat. No.: B1139752

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Technical Guide for Drug Development & Neuropharmacology

Executive Summary

HS 014 is a synthetic, cyclic dodecapeptide that functions as a selective antagonist at the neural melanocortin-4 receptor (MC4R). Unlike non-selective ligands (e.g., SHU9119), **HS 014** distinguishes itself by a specific affinity profile that favors MC4R over MC3R, making it a critical tool for dissecting the non-redundant roles of these receptors in energy homeostasis and nociception.

- Primary Utility: Investigation of central feeding circuits (hyperphagia induction) and cachexia models.
- Key Mechanism: Competitive antagonism of -MSH at the orthosteric binding site of MC4R, preventing G_s-mediated cAMP accumulation.
- Structural Signature: A disulfide-bridged cyclic core (Cys1–Cys8) constraining the pharmacophore His-D-Nal-Arg-Trp.[1]

Molecular Architecture

HS 014 is derived from the

-MSH structure but modified for antagonism and stability. The inclusion of D-2-Naphthylalanine (D-2-Nal) at position 4 is the critical determinant for its antagonist activity, a structural motif shared with other antagonists like SHU9119 and HS024.

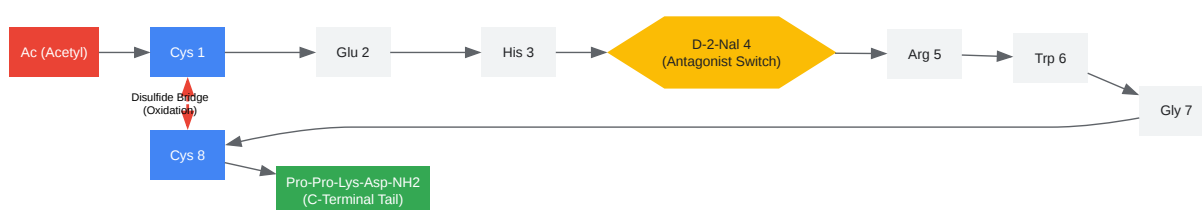
Sequence & Chemical Structure

- Full Sequence: Ac-Cys-Glu-His-D-2Nal-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH₂[1][2][3]
- Cyclization: Disulfide bridge between Cys1 and Cys8.[1]
- Pharmacophore: The His-D-2Nal-Arg-Trp motif is locked in a

-turn conformation by the cystine knot, mimicking the active site of the agouti-related protein (AgRP) inverse loop.

Structural Visualization

The following diagram illustrates the cyclic constraints and the C-terminal tail that stabilizes the receptor-ligand complex.



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Figure 1: Structural topology of **HS 014** showing the disulfide cyclization (Cys1-Cys8) that constrains the pharmacophore.[1]

Pharmacodynamics at MC4 Receptor[1][2][4][5][6][7] Binding Affinity Profile ()

HS 014 exhibits high affinity for MC4R.[1] While it binds to other melanocortin receptors, its ratio of selectivity (MC4R vs MC3R) allows for differentiation of receptor subtypes in vivo at controlled doses.

Receptor Subtype	(nM)	Functional Activity	Biological Relevance
hMC4R	3.16	Antagonist	Regulation of food intake, energy expenditure.
hMC3R	54.4	Antagonist	Autoinhibitory feedback, feed efficiency.
hMC1R	108	Agonist/Partial	Pigmentation (peripheral).
hMC5R	694	Agonist/Partial	Exocrine gland function.

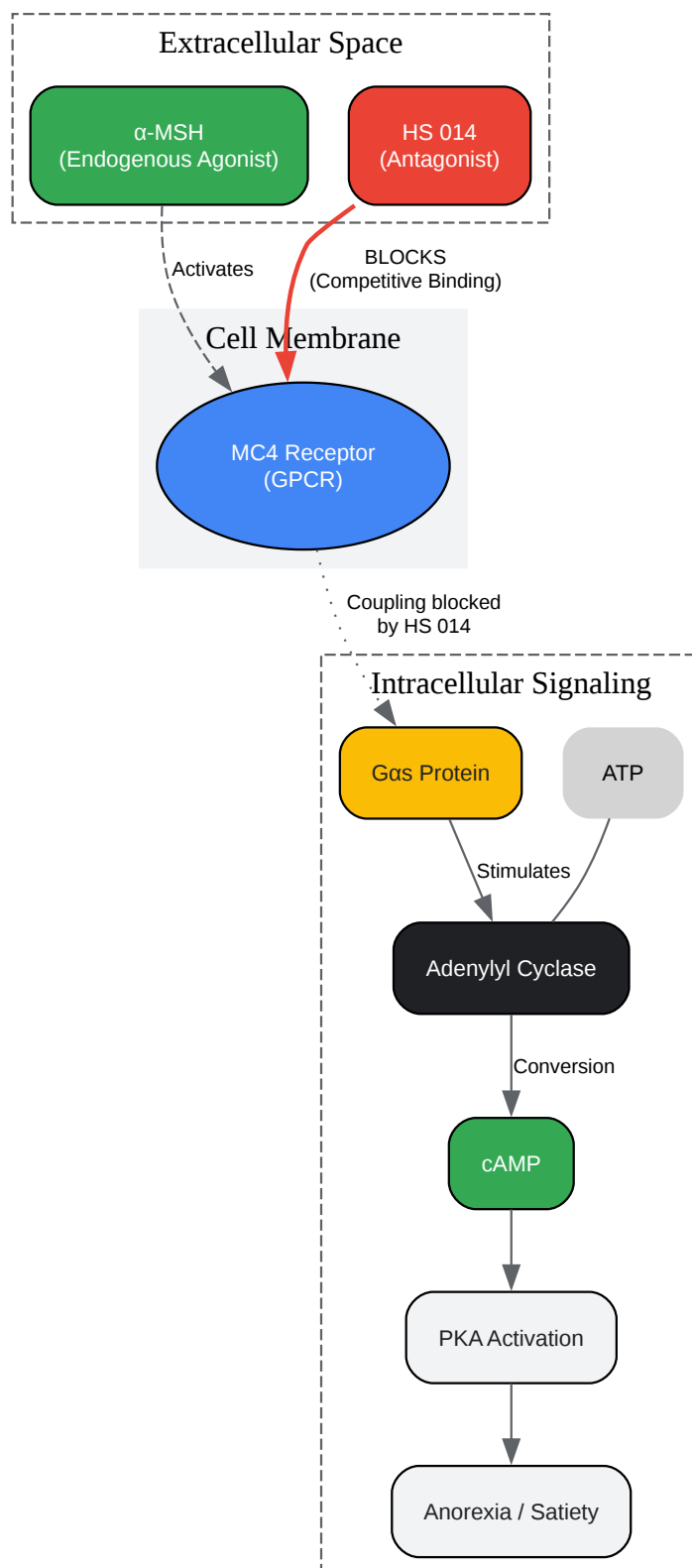
Data Source: Schiöth et al., Br J Pharmacol. 1998.[1]

Mechanism of Signal Blockade

Upon binding to the MC4R, **HS 014** occupies the orthosteric pocket but fails to induce the transmembrane conformational change required to release the G

s protein. This prevents the activation of Adenylyl Cyclase (AC), thereby blocking the cAMP signaling cascade normally triggered by

-MSH.



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Figure 2: Mechanistic pathway showing **HS 014** competitive antagonism preventing Gs-coupling and downstream cAMP accumulation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of HS 014

To generate high-purity **HS 014**, Fmoc chemistry is required. The critical step is the formation of the disulfide bridge between Cys1 and Cys8.

Reagents:

- Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading).
- Coupling: HBTU/HOBt or HATU/HOAt.
- Deprotection: 20% Piperidine in DMF.
- Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O.

Protocol:

- Assembly: Synthesize the linear sequence Ac-Cys(Trt)-Glu(OtBu)-His(Trt)-D-2Nal-Arg(Pbf)-Trp(Boc)-Gly-Cys(Trt)-Pro-Pro-Lys(Boc)-Asp(OtBu)-Resin.
- Cleavage & Deprotection: Treat resin with TFA cocktail for 3 hours. Precipitate in cold diethyl ether.
- Cyclization (Oxidation):
 - Dissolve crude linear peptide in 0.1 M Ammonium Bicarbonate (pH 8.0) at high dilution (0.1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
 - Stir open to air for 24–48 hours or add dilute H₂O₂ dropwise.
 - Monitor by HPLC (shift in retention time) and LC-MS (mass -2 Da).
- Purification: RP-HPLC (C18 column), gradient 10–60% Acetonitrile/Water (+0.1% TFA).

In Vitro Competition Binding Assay

Objective: Determine

of **HS 014** against hMC4R.

- Cell Line: HEK293 cells stably transfected with hMC4R.
- Ligand: [125I]-NDP-MSH (0.05 nM).
- Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.
- Workflow:
 - Incubate cells/membranes with fixed radioligand and varying concentrations of **HS 014** (to M).
 - Incubate for 2 hours at 37°C.
 - Terminate by rapid filtration over GF/B filters pre-soaked in 0.3% PEI.
 - Count radioactivity.
- Analysis: Fit data to a one-site competition model. Calculate using the Cheng-Prusoff equation:

In Vivo Feeding Study (Rat Model)

Objective: Assess orexigenic (appetite-stimulating) potency.^[4]

- Subjects: Male Wistar rats (250–300g), singly housed.
- Cannulation: Stereotaxic implantation of a guide cannula into the lateral ventricle (ICV).
- Administration:

- Inject **HS 014** (0.1, 1.0, 3.3 nmol) in 5 L artificial CSF.
- Control: Vehicle (aCSF) alone.
- Measurement: Measure food intake at 1h, 2h, 4h, and 24h post-injection in satiated (free-feeding) rats.
- Expected Outcome: Significant, dose-dependent increase in food intake (hyperphagia) within the first 4 hours compared to vehicle.[5]

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